molecular formula C7H7NO3 B1306564 (Pyridin-3-yloxy)-acetic acid CAS No. 86649-57-2

(Pyridin-3-yloxy)-acetic acid

Katalognummer B1306564
CAS-Nummer: 86649-57-2
Molekulargewicht: 153.14 g/mol
InChI-Schlüssel: MBEPWLCDXKKANL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Pyridin-3-yloxy)-acetic acid is a chemical compound that can be associated with various derivatives and analogues, many of which have been synthesized for their potential biological activities. While the specific compound "(Pyridin-3-yloxy)-acetic acid" is not directly mentioned in the provided papers, related compounds such as pyridine and pyrrolopyridine derivatives have been studied extensively for their herbicidal, biological, and chemical properties .

Synthesis Analysis

The synthesis of related pyridine and pyrrolopyridine derivatives involves various strategies. For instance, 5-(haloalkyl)-substituted thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives were synthesized as analogues of the commercial herbicide benazolin, showing that the introduction of certain substituents can enhance herbicidal activity . Additionally, 2-aryl(pyrrolidin-4-yl)acetic acids were synthesized and evaluated as agonists of S1P receptors, indicating a method for producing compounds with potential pharmacological applications . The synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines also demonstrates the versatility of pyridine derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of pyridine and pyrrolopyridine derivatives has been a subject of interest due to their biological relevance. For example, the potential energy surface and conformations of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid were investigated, revealing a kinetically stable conformer with a strong intramolecular hydrogen bond . The structural characterization of 1H-pyrrolo[2,3-b]pyridine-3-acetic acid showed similarities to the natural plant growth hormone indole-3-acetic acid, suggesting potential applications in auxin physiology .

Chemical Reactions Analysis

The chemical reactivity of pyridine derivatives is highlighted in several studies. The addition of (pyrazol-1-yl)acetic and (pyridin-2-yl)acetic groups to a Phe-Gly dipeptide afforded ATCUN-like copper(II) binding sites, demonstrating the potential for creating metal ion binding sites . Moreover, the four-component synthesis of pyrrolo[3,2-c]pyridin-4-one derivatives using acetic acid as a catalyst and solvent exemplifies the diverse chemical reactions that pyridine derivatives can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and substituents. The antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives indicates that these compounds can interact with biological systems, which is a critical aspect of their physical properties . The synthesis and structural studies of various pyridine derivatives also contribute to understanding their physical properties, such as solubility and stability .

Wissenschaftliche Forschungsanwendungen

  • Chemical Synthesis

    • Summary of Application : “(Pyridin-3-yloxy)-acetic acid” is used in the synthesis of raw materials for fine chemicals, organic intermediates, and pharmaceutical intermediates .
    • Results or Outcomes : The outcomes of these syntheses would be the production of various fine chemicals, organic intermediates, and pharmaceutical intermediates .
  • Medicinal Applications

    • Summary of Application : Compounds containing a pyridine scaffold, such as “(Pyridin-3-yloxy)-acetic acid”, have been found to have medicinal applications. These include antiviral, anticholinesterase, antimalarial, antimicrobial, antidiabetic, and anticancer activities .
    • Methods of Application : The methods of application would depend on the specific medicinal use. For example, in anticancer applications, these compounds may be used to synthesize new anticancer agents targeting the tubulin-microtubule system .
    • Results or Outcomes : The outcomes of these applications would be the potential treatment of various diseases, including viral infections, malaria, microbial infections, diabetes, and cancer .
  • Pharmaceutical Intermediate

    • Summary of Application : “(Pyridin-3-yloxy)-acetic acid” can be used as an intermediate in the synthesis of pharmaceuticals .
    • Results or Outcomes : The outcomes of these syntheses would be the production of various pharmaceuticals .
  • Organic Intermediate

    • Summary of Application : “(Pyridin-3-yloxy)-acetic acid” can be used as an intermediate in the synthesis of organic compounds .
    • Results or Outcomes : The outcomes of these syntheses would be the production of various organic compounds .

Zukünftige Richtungen

The future directions of “(Pyridin-3-yloxy)-acetic acid” involve various applications. For instance, the solid-state fluorescence of complexes 1 and 3 shows the strong characteristic red luminescence of Eu (III) and the green luminescence of Tb (III) respectively, and they exhibit a fluorescence quenching effect on addition of acetone in aqueous solution . This suggests potential applications in fluorescence-based sensors and probes.

Eigenschaften

IUPAC Name

2-pyridin-3-yloxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-11-6-2-1-3-8-4-6/h1-4H,5H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEPWLCDXKKANL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390205
Record name (Pyridin-3-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Pyridin-3-yloxy)-acetic acid

CAS RN

86649-57-2
Record name (Pyridin-3-yloxy)-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of the compound from preparation 295, (pyridin-3-yloxy)-acetic acid ethyl ester, 300 mg (1.68 mmol) in 15 mL of dioxane was added a solution of 400 mg (16.8 mmol) of lithium hydroxide in 15 mL of water. The solution was stirred for three hours at rt. then acidified to pH=1.0 with 5 N HCl and concentrated to dryness to give a quantitative yield of the crude desired product. MS (ion spray) 154.1 (M+). Crude product was carried on without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of (Pyridin-3-yloxy)-acetic acid tert-butyl ester (60 mg, 0.29 mmol) and HCl in dioxane (4 M, 2 mL) is stirred at room temperature for 1 h. The reaction mixture is concentrated in vacuo to give the title compound. MS: 154 [M+H]+; tR (HPLC, ACQUITY UPLC™ BEH C18 1.7 μm, 50×2.1 mm; 5% CH3CN+0.1% TFA/H2O+0.1% TFA for 0.5 min then 5-100% CH3CN+0.1% TFA/H2O+0.1% TFA for 5 min then 100% CH3CN+0.1% TFA for 1.5 min, flow 0.5 ml/min): 0.40 min.
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Pyridin-3-yloxy)-acetic acid
Reactant of Route 2
Reactant of Route 2
(Pyridin-3-yloxy)-acetic acid
Reactant of Route 3
Reactant of Route 3
(Pyridin-3-yloxy)-acetic acid
Reactant of Route 4
(Pyridin-3-yloxy)-acetic acid
Reactant of Route 5
Reactant of Route 5
(Pyridin-3-yloxy)-acetic acid
Reactant of Route 6
Reactant of Route 6
(Pyridin-3-yloxy)-acetic acid

Citations

For This Compound
5
Citations
YZ Zheng, W Xue, ML Tong, XM Chen… - Inorganic …, 2008 - ACS Publications
A two-dimensional iron(II) carboxylate coordination polymer, [Fe(pyoa) 2 ] ∞ , where pyoa is 2-(pyridin-3-yloxy)acetate, has been prepared by hydrothermal synthesis. Its crystal …
Number of citations: 124 pubs.acs.org
S Perveen, JD Kilburn… - Journal of Chemical …, 2016 - journals.sagepub.com
A novel pyridyl urea based macrocycle has been synthesised and fully characterised including a single crystal X-ray structure determination. The synthetic approach first involves the …
Number of citations: 6 journals.sagepub.com
V Frecer, F Berti, F Benedetti, S Miertus - Journal of Molecular Graphics …, 2008 - Elsevier
Aspartic protease (PR) of HIV-1 virus represents a valid therapeutic target for the design of antiviral agents suitable for treatment of AIDS. We have designed peptidomimetic PR …
Number of citations: 45 www.sciencedirect.com
FH Al-Ostoot, S Grisha, YHE Mohammed… - Bioorganic & Medicinal …, 2021 - Elsevier
A series of caffeic acid (CA) derivatives 7a-j were synthesized via etherification and coupling action and their chemical structures were elucidated spectroscopically. Motivated by the …
Number of citations: 18 www.sciencedirect.com
S Dhers, HLC Feltham, S Brooker - Coordination Chemistry Reviews, 2015 - Elsevier
Single-molecule magnets (SMMs) and single-chain magnets (SCMs) are potential candidates for more dense data storage and quantum computing as well as providing interesting …
Number of citations: 153 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.